molecular formula C6H9F2N B13337164 (1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane

(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B13337164
M. Wt: 133.14 g/mol
InChI Key: SLDUOYYMBGNRCP-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-5,5-Difluoro-2-azabicyclo[221]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane typically involves the use of functionalized aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare this compound. This process involves the 2-epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates . Key factors for this reaction include the use of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring structure.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and nitrogen in the structure play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Similar in structure but lacks the fluorine atoms.

    Pyrazolo[1,5-a]pyrimidines: Another class of bicyclic compounds with different functional groups and properties.

Uniqueness

(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)2-5-1-4(6)3-9-5/h4-5,9H,1-3H2/t4-,5-/m1/s1

InChI Key

SLDUOYYMBGNRCP-RFZPGFLSSA-N

Isomeric SMILES

C1[C@@H]2CC([C@H]1CN2)(F)F

Canonical SMILES

C1C2CC(C1CN2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.